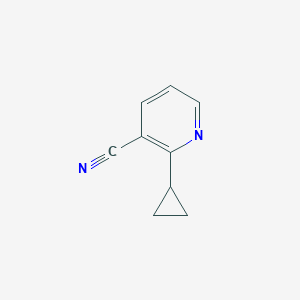

2-Cyclopropylnicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-6-8-2-1-5-11-9(8)7-3-4-7/h1-2,5,7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVQUHAHCVFATN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30726468 | |

| Record name | 2-Cyclopropylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921760-69-2 | |

| Record name | 2-Cyclopropylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclopropylnicotinonitrile: Synthesis, Characterization, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Cyclopropylnicotinonitrile, a heterocyclic scaffold of increasing interest to the pharmaceutical and agrochemical industries. We will delve into its physicochemical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. A detailed, field-proven synthetic protocol for its preparation via a Suzuki-Miyaura cross-coupling reaction is presented, complete with mechanistic insights and a step-by-step workflow. Furthermore, this guide offers a thorough characterization of the molecule through an analysis of its predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). Finally, we will explore the rationale behind the growing prevalence of the cyclopropyl motif in drug design, contextualizing the potential applications of this compound for researchers, scientists, and drug development professionals.

Introduction: The Rising Prominence of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropyl group, once considered a niche structural element, has emerged as a powerful tool in modern medicinal chemistry. Its unique conformational rigidity and electronic properties offer a range of advantages in drug design. The introduction of a cyclopropyl ring can lead to enhanced metabolic stability, improved potency, and reduced off-target effects[1]. These benefits stem from the strained three-membered ring's ability to shield adjacent bonds from enzymatic degradation and to present substituents in a well-defined spatial orientation for optimal receptor binding. As a result, the incorporation of cyclopropyl moieties into heterocyclic frameworks, such as the nicotinonitrile scaffold, presents a compelling strategy for the development of novel therapeutic agents. This guide focuses on this compound, a molecule that combines the desirable features of the cyclopropyl group with the versatile chemical handle of the nicotinonitrile core.

Physicochemical Properties of this compound

A foundational aspect of any chemical entity is its fundamental physicochemical data. This information is critical for accurate documentation, reaction stoichiometry, and analytical characterization.

| Property | Value | Source |

| CAS Number | 921760-69-2 | |

| Molecular Formula | C₉H₈N₂ | |

| Molecular Weight | 144.17 g/mol | |

| Synonyms | 2-Cyclopropylpyridine-3-carbonitrile |

Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

While multiple synthetic routes can be envisioned, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the preparation of this compound. This reaction is renowned for its mild conditions and broad functional group tolerance, making it an ideal choice for late-stage functionalization in complex syntheses[2]. The proposed synthesis involves the coupling of a commercially available halonicotinonitrile with a cyclopropylboronic acid derivative.

Reaction Scheme

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Structure and Conformation of 2-Cyclopropylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical exploration of the structure and conformation of 2-Cyclopropylnicotinonitrile, a molecule of significant interest in medicinal chemistry and drug discovery. In the absence of specific published crystallographic or extensive computational studies on this exact molecule, this document leverages established principles of structural chemistry, data from analogous compounds, and theoretical considerations to present a predictive yet robust analysis of its molecular architecture. We will delve into the nuanced interplay of electronic and steric factors that govern its three-dimensional shape, providing a foundational understanding for researchers engaged in its synthesis, derivatization, and application.

Introduction: The Significance of this compound

This compound belongs to the class of substituted pyridines, a scaffold frequently encountered in pharmacologically active compounds.[1] The incorporation of a cyclopropyl group is a common strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and target-binding affinity. The nitrile functionality, being a potent hydrogen bond acceptor and a versatile synthetic handle, further enhances the molecule's potential for creating diverse chemical libraries. A thorough understanding of the molecule's structure and preferred conformation is paramount for rational drug design, as these features directly influence its interaction with biological targets.

Predicted Molecular Structure and Geometry

The fundamental structure of this compound comprises a pyridine ring substituted at the 2-position with a cyclopropyl group and at the 3-position with a nitrile group.

The Pyridine Core

The nicotinonitrile core is an aromatic heterocycle. The presence of the nitrogen atom and the electron-withdrawing nitrile group influences the electronic distribution within the ring, impacting bond lengths and angles compared to unsubstituted benzene. The C-C and C-N bond lengths within the pyridine ring are expected to be intermediate between single and double bonds, characteristic of aromatic systems.

The Cyclopropyl Substituent

The cyclopropyl group is a three-membered carbocycle with inherent high ring strain due to its 60° internal bond angles, a significant deviation from the ideal sp³ bond angle of 109.5°.[2] This strain results in C-C bonds with increased p-character, often described by the Walsh or Coulson-Moffitt bonding models.[2] Consequently, the cyclopropyl group can participate in conjugation with adjacent π-systems, acting as a "pseudo-double bond."

The bond connecting the cyclopropyl ring to the pyridine ring (C_pyridine - C_cyclopropyl) is a single bond, around which rotation can occur. This rotation is the primary determinant of the molecule's overall conformation.

Conformational Analysis: The Orientation of the Cyclopropyl Group

The key conformational question for this compound is the rotational preference of the cyclopropyl group relative to the pyridine ring. This is governed by a delicate balance of steric hindrance and electronic interactions.

Rotational Barriers and Stable Conformers

The rotation around the C_pyridine - C_cyclopropyl bond is not free and is characterized by energy barriers.[3] For 2-arylpyridines, the conformational preferences are often dictated by the steric interactions between the ortho-substituents on both rings.[4] In the case of this compound, the primary steric clash would be between the hydrogens of the cyclopropyl ring and the nitrile group at the 3-position of the pyridine ring, as well as the pyridine nitrogen at the 1-position.

Two principal conformations can be envisioned:

-

Bisected Conformation: In this arrangement, the plane of the cyclopropyl ring is perpendicular to the plane of the pyridine ring. This conformation can be further divided into syn-bisected (cyclopropyl ring eclipsing the nitrogen) and anti-bisected (cyclopropyl ring eclipsing the C3-nitrile group).

-

Perpendicular Conformation: Here, the C-H bond of the cyclopropyl methine is in the same plane as the pyridine ring.

Computational studies on similar systems, such as 2-methoxypyridine, have shown that steric repulsion and orbital interactions play a significant role in determining the most stable conformer.[5]

Electronic Effects: Cyclopropyl-Pyridine Conjugation

The cyclopropyl group, with its unique electronic structure, can donate electron density to the electron-deficient pyridine ring through hyperconjugation. This interaction is maximized when the Walsh orbitals of the cyclopropyl ring are aligned with the π-system of the pyridine ring, which typically occurs in a bisected conformation. The electron-withdrawing nature of the nitrile group further enhances the electron-accepting character of the pyridine ring, likely strengthening this conjugative interaction.

Considering both steric and electronic factors, it is predicted that a bisected conformation will be the most stable, likely with a slight preference for the orientation that minimizes the steric clash with the nitrile group. The rotational barrier between different conformations is expected to be relatively low, allowing for dynamic equilibrium in solution at room temperature.

Physicochemical Properties

Based on its structure, several key physicochemical properties can be predicted, which are crucial for its application in drug development.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₉H₈N₂ | Based on chemical structure. |

| Molecular Weight | 144.17 g/mol | Calculated from the molecular formula. |

| Polarity | Polar | Presence of the nitrogen atom in the pyridine ring and the cyano group. |

| Hydrogen Bond Acceptors | 2 (Pyridine N, Nitrile N) | Both nitrogen atoms can accept hydrogen bonds. |

| Hydrogen Bond Donors | 0 | No hydrogen atoms are attached to highly electronegative atoms. |

| Rotatable Bonds | 1 | The bond connecting the cyclopropyl group to the pyridine ring. |

Experimental Characterization: A Methodological Approach

To experimentally validate the predicted structure and conformation, a combination of spectroscopic and crystallographic techniques would be essential. The following outlines the key experimental protocols that would be employed.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a molecule.[6]

Experimental Protocol:

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.

The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles, unequivocally establishing the preferred conformation in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution.[7]

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Spectroscopy: This spectrum will provide information about the number of different types of protons and their connectivity. The chemical shifts and coupling constants of the cyclopropyl and pyridine protons will be particularly informative.

-

¹³C NMR Spectroscopy: This will reveal the number of unique carbon environments in the molecule. The chemical shifts of the pyridine and cyclopropyl carbons can provide insights into the electronic environment.[8]

-

2D NMR Experiments (COSY, HSQC, HMBC): These experiments establish correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for unambiguous assignment of all signals and confirmation of the molecular skeleton.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): These experiments can detect through-space interactions between protons that are close to each other, providing crucial information about the preferred conformation in solution. For example, NOEs between the cyclopropyl protons and the protons on the pyridine ring would help determine the orientation of the cyclopropyl group.[9]

Visualization of Key Concepts

To aid in the understanding of the concepts discussed, the following diagrams are provided.

Molecular Structure of this compound

A 2D representation of the chemical structure of this compound.

Workflow for Structural Elucidation

A generalized workflow for the experimental determination of the structure and conformation.

Conclusion

References

-

Clayden, J., Fletcher, S. P., McDouall, J. J. W., & Rowbottom, S. J. M. (2009). Controlling axial conformation in 2-arylpyridines and 1-arylisoquinolines: application to the asymmetric synthesis of QUINAP by dynamic thermodynamic resolution. Journal of the American Chemical Society, 131(14), 5331–5343. [Link]

-

Du, Y., et al. (2020). Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine. Physical Chemistry Chemical Physics, 22(3), 1256-1264. [Link]

-

El-Sayed, R., & El-Gyar, S. A. (2018). Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. Russian Journal of General Chemistry, 88(12), 2725–2735. [Link]

-

Wikipedia contributors. (2023). Cyclopropyl group. In Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2023). Nicotinonitrile. In Wikipedia, The Free Encyclopedia. [Link]

-

Spivey, A. C., et al. (2001). Energy Barriers to Rotation in Axially Chiral Analogues of 4-(Dimethylamino)pyridine. The Journal of Organic Chemistry, 66(24), 7879–7890. [Link]

-

Hassan, A. A., & Mohamed, T. K. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences, 6(1), 1-15. [Link]

- Duszczak, W., & Ciunik, Z. (2010). Structure and conformation of N-substituted 2-aminopyridines. A crystallographic and computational study. Journal of Molecular Structure, 984(1-3), 204-211.

-

Gawinecki, R., et al. (2003). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Molecules, 8(1), 108-117. [Link]

-

ResearchGate. (n.d.). 1 H NMR (CDCl3) of [ 13 C-nitrile]Nicotinonitrile (14). [Link]

- House, J. E. (2019). Inorganic Chemistry. Academic Press.

- Hinchliffe, A. (2008). Molecular Modelling for Beginners. John Wiley & Sons.

- Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A: Foundations of Crystallography, 39(6), 876-881.

- Woolf, A. A. (1999). X-ray crystallography.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

- Wiberg, K. B. (1996). Bent Bonds in Organic Molecules. Accounts of Chemical Research, 29(5), 229-234.

- Lambert, J. B., & Mazzola, E. P. (2004). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. Pearson Prentice Hall.

- Glusker, J. P., & Trueblood, K. N. (2010). Crystal Structure Analysis: A Primer. Oxford University Press.

- Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.

- Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380-388.

- Ochterski, J. W. (2000). Vibrational analysis in Gaussian. Gaussian, Inc.

- Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509.

- Biegler-König, F., & Schönbohm, J. (2002). AIM2000, version 2.0.

- Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of Molecular Graphics, 14(1), 33-38.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cyclopropyl group - Wikipedia [en.wikipedia.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Controlling axial conformation in 2-arylpyridines and 1-arylisoquinolines: application to the asymmetric synthesis of QUINAP by dynamic thermodynamic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Non‐Covalent Interactions Enforce Conformation in Switchable and Water‐Soluble Diketopiperazine‐Pyridine Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-Cyclopropylnicotinonitrile in Common Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-cyclopropylnicotinonitrile, a heterocyclic compound of increasing interest in pharmaceutical and materials science. Recognizing the scarcity of published quantitative data for this specific molecule, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and a robust, field-proven experimental protocol for generating reliable solubility data. This guide is intended for researchers, chemists, and formulation scientists engaged in drug development and chemical synthesis, providing the necessary tools to characterize this compound and leverage its solubility profile for various applications.

Introduction: The Significance of Solubility Profiling

Solubility is a critical physicochemical parameter that governs the behavior of a compound throughout the drug development lifecycle, from early discovery to final formulation.[1] An inadequate solubility profile can impede absorption, reduce bioavailability, and create significant challenges in formulation and manufacturing.[1] For a specific molecule like this compound (C₉H₈N₂), understanding its interaction with various solvents is paramount for its application in synthesis, purification, and formulation.

This guide will first deconstruct the molecular features of this compound to build a predictive solubility model. It will then present a detailed, self-validating experimental protocol for the quantitative determination of its thermodynamic equilibrium solubility.

Predictive Analysis: A Molecular Structure-Based Approach

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2][3] By examining the functional groups and overall polarity of this compound, we can anticipate its behavior in different classes of organic solvents.

Molecular Structure and Physicochemical Properties

-

Molecular Formula: C₉H₈N₂[4]

-

Molecular Weight: 144.17 g/mol [4]

-

Key Functional Groups:

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. This feature introduces polarity and provides a site for potential hydrogen bonding (as an acceptor).

-

Nitrile Group (-C≡N): A strongly polar functional group with a significant dipole moment, capable of acting as a hydrogen bond acceptor.

-

Cyclopropyl Group (-C₃H₅): A nonpolar, aliphatic ring that contributes to the hydrocarbon (lipophilic) character of the molecule.

-

-

Predicted Properties:

-

logP (Octanol-Water Partition Coefficient): 1.83[4] This value suggests a moderate lipophilicity, indicating that the compound will have an affinity for both partially polar and nonpolar environments.

-

Topological Polar Surface Area (TPSA): 36.68 Ų[4] This value, arising from the pyridine nitrogen and the nitrile group, confirms the molecule's polar characteristics.

-

Predicted Solubility Behavior

The structure of this compound presents a balance between polar and nonpolar regions.

-

Polar Aprotic Solvents: (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)). These solvents possess dipole moments and can engage in dipole-dipole interactions with the polar nitrile and pyridine moieties. They lack acidic protons, so they cannot act as hydrogen bond donors. High solubility is predicted in this class due to the strong polar interactions.

-

Polar Protic Solvents: (e.g., Methanol, Ethanol, Water). These solvents have both dipole moments and hydrogen bond-donating capabilities. While the polar interactions are favorable, the molecule lacks a strong hydrogen bond-donating group, which may slightly limit its solubility compared to polar aprotic solvents. Solubility is expected to be moderate to good, decreasing significantly in water due to the influence of the nonpolar cyclopropyl and aromatic rings.

-

Nonpolar Solvents: (e.g., Toluene, Hexane, Heptane). These solvents primarily interact through weaker van der Waals forces.[5] The nonpolar cyclopropyl group and the carbon backbone of the pyridine ring will favor interaction with these solvents. However, the strong polarity of the nitrile group will oppose dissolution. Therefore, solubility is expected to be low to moderate in aromatic solvents like toluene (due to pi-pi stacking possibilities) and very low in aliphatic solvents like hexane.

-

Chlorinated Solvents: (e.g., Dichloromethane, Chloroform). These solvents have a moderate polarity and can engage in dipole-dipole interactions. Solubility is predicted to be good in this class.

This predictive framework provides a logical starting point for solvent selection in experimental studies.

Experimental Determination of Thermodynamic Solubility

To obtain definitive, quantitative data, an experimental approach is required. The "gold standard" for solubility measurement is the determination of thermodynamic equilibrium solubility , which measures the saturation point of a solution in equilibrium with an excess of the solid compound.[6][7][8] The shake-flask method is the most reliable technique for this purpose.[8]

Rationale for the Shake-Flask Method

This method is chosen for its reliability and direct measurement of the equilibrium state.[6][8] Unlike kinetic solubility assays, which can overestimate solubility due to the formation of supersaturated solutions, the equilibrium method ensures that the measured concentration represents the true thermodynamic limit under the specified conditions.[7][8] This is a critical standard in pharmaceutical development, aligning with principles outlined by international regulatory bodies.[9][10][11][12]

Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment:

-

This compound (solid, purity ≥98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.01 mg)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL)

-

Thermostatted orbital shaker or vial rotator

-

Centrifuge capable of holding vials

-

Calibrated positive displacement pipettes

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and appropriate glassware for standard preparation

Workflow Diagram:

Caption: Experimental workflow for thermodynamic solubility determination.

Procedure:

-

Preparation of Slurries:

-

Accurately weigh an excess amount of solid this compound (e.g., 5-10 mg) into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.[8]

-

Causality: Using an excess of solid drives the system to thermodynamic equilibrium, ensuring the solvent becomes saturated.[6]

-

Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare samples in triplicate for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Place the vials in a thermostatted orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C) and agitate for 24 to 48 hours.

-

Causality: Continuous agitation facilitates the dissolution process, while a prolonged incubation time ensures that the system reaches a true equilibrium state.[6] The time required can vary, and validation would involve sampling at multiple time points (e.g., 24, 48, and 72 hours) to confirm the concentration has plateaued.[8]

-

-

Phase Separation:

-

After equilibration, visually confirm that excess solid is still present in each vial. If not, the experiment for that sample is invalid and must be repeated with more solute.

-

Centrifuge the vials at high speed (e.g., 10,000 g for 15 minutes) to pellet the undissolved solid.

-

Causality: Centrifugation provides a clear separation of the saturated supernatant from the excess solid, which is crucial for accurate sampling.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean analysis vial. Self-Validation: This step removes any fine particulates that could falsely elevate the measured concentration.

-

Precisely dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantify the concentration of this compound against a calibration curve prepared from known standards.

-

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate comparison across different solvents.

Predicted Solubility Ranking and Data Table

The following table provides a template for presenting the experimentally determined solubility data, ordered by solvent class from highest to lowest predicted solubility.

| Solvent Class | Solvent | Polarity Index¹ | Dielectric Constant (ε)¹ | Predicted Solubility | Experimental Solubility at 25°C (mg/mL) |

| Polar Aprotic | Dimethylformamide (DMF) | 6.4 | 38.25 | Very High | (Experimental Data) |

| Acetonitrile | 5.8 | 36.64 | High | (Experimental Data) | |

| Acetone | 5.1 | 21.01 | High | (Experimental Data) | |

| Chlorinated | Dichloromethane (DCM) | 3.1 | 9.08 | Good | (Experimental Data) |

| Polar Protic | Ethanol | 4.3 | 24.6 | Moderate-Good | (Experimental Data) |

| Methanol | 5.1 | 32.6 | Moderate | (Experimental Data) | |

| Aromatic | Toluene | 2.4 | 2.38 | Low-Moderate | (Experimental Data) |

| Nonpolar Aliphatic | Heptane | 0.1 | 1.92 | Very Low | (Experimental Data) |

¹Polarity index and dielectric constant values are common indicators of solvent polarity, sourced from standard chemical reference tables.[13]

Interpreting the Results with Hansen Solubility Parameters (HSP)

For a more nuanced interpretation, results can be analyzed using Hansen Solubility Parameters (HSP). HSP theory deconstructs the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[3][5]

Caption: Logic of Hansen Solubility Parameter (HSP) distance calculation.

By determining the HSP values for this compound (through experimentation with a range of known solvents), a "solubility sphere" can be generated. Solvents whose HSP values fall within this sphere are highly likely to be good solvents for the compound. This advanced technique is invaluable for precisely tailoring solvent blends for crystallization, chromatography, or formulation.[2]

Conclusion and Future Directions

This guide establishes a robust framework for assessing the solubility of this compound. The predictive analysis based on molecular structure provides a strong initial hypothesis, which must be confirmed by rigorous experimental data. The detailed shake-flask protocol presented here offers a reliable and reproducible method for generating the high-quality, quantitative data required for informed decision-making in research and development.

Future work should focus on generating a complete experimental dataset as outlined in Table 1, determining the compound's Hansen Solubility Parameters, and investigating the effect of temperature on solubility to fully characterize its thermodynamic profile.

References

-

American Institute for Conservation. Solubility Parameters: Theory and Application . [Link]

-

University of Toronto. Solubility of Organic Compounds . (2023-08-31). [Link]

-

protocols.io. In-vitro Thermodynamic Solubility . (2025-08-03). [Link]

-

European Medicines Agency. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline . [Link]

-

Wikipedia. Hansen solubility parameter . [Link]

-

ICH. ICH HARMONISED TRIPARTITE GUIDELINE SPECIFICATIONS: TEST PROCEDURES AND ACCEPTANCE CRITERIA FOR BIOTECHNOLOGICAL/BIOLOGICAL PRODUCTS Q6B . [Link]

-

Evotec. Thermodynamic Solubility Assay . [Link]

-

University of Massachusetts Boston. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . [Link]

-

Hansen Solubility. Hansen Solubility Parameters . [Link]

-

PubMed. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery . (2015-04-01). [Link]

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS . [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . [Link]

-

Master Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties . (2020-08-09). [Link]

Sources

- 1. evotec.com [evotec.com]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. chemscene.com [chemscene.com]

- 5. Solubility Parameters: Theory and Application [cool.culturalheritage.org]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. database.ich.org [database.ich.org]

- 11. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]

- 12. dsdpanalytics.com [dsdpanalytics.com]

- 13. organicchemistrydata.org [organicchemistrydata.org]

Introduction: The Nicotinonitrile Core - A Privileged Scaffold

An In-Depth Technical Guide to the Discovery and Synthetic Evolution of Substituted Nicotinonitriles

Executive Summary: The nicotinonitrile (3-cyanopyridine) framework represents a quintessential "privileged scaffold" in modern medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and capacity for specific, high-affinity interactions with biological targets have cemented its role as a cornerstone in the development of numerous therapeutic agents. This guide provides a comprehensive overview for researchers and drug development professionals, tracing the history of nicotinonitrile from its foundational syntheses to the sophisticated, high-efficiency multicomponent reactions that define its current production. We will explore the causality behind key experimental choices, present detailed, validated protocols, and examine the scaffold's critical role in several marketed pharmaceuticals, thereby offering a holistic view of its journey from a laboratory curiosity to a life-saving pharmacophore.

The term nicotinonitrile refers to the pyridine ring substituted with a cyano group at the 3-position. This arrangement is not merely an arbitrary combination of functional groups; it forms a highly versatile chemical entity. The pyridine ring provides a basic nitrogen atom, acting as a hydrogen bond acceptor and imparting aqueous solubility, while the nitrile group is a potent hydrogen bond acceptor and a metabolically stable isostere for other functional groups.[1][2] This duality allows nicotinonitrile derivatives to serve as critical "hinge-binding" motifs in many kinase inhibitors and to participate in a wide array of other biological interactions.[3][4]

The significance of this scaffold is underscored by its presence in several blockbuster drugs, including the kinase inhibitors Bosutinib (leukemia), Neratinib (breast cancer), and the phosphodiesterase inhibitors Milrinone and Olprinone (heart failure).[3] The journey to these advanced therapeutics began with fundamental discoveries in heterocyclic chemistry over a century ago.

Historical Perspective & Foundational Syntheses

The initial preparation of the parent nicotinonitrile was rooted in classical, often harsh, synthetic transformations characteristic of early organic chemistry. These methods, while foundational, highlight the challenges chemists faced in constructing this simple yet important heterocycle.

Dehydration of Nicotinamide: A Classic Route

One of the most reliable and historically significant methods for preparing unsubstituted nicotinonitrile is the dehydration of nicotinamide. This reaction typically employs a powerful dehydrating agent, such as phosphorus pentoxide (P₄O₁₀), to eliminate a molecule of water from the primary amide.

The causality of this reaction lies in the extreme hygroscopicity of P₄O₁₀. It aggressively removes the elements of water from the amide, forming a network of phosphoric acid derivatives in the process, while the nicotinonitrile is distilled directly from the reaction mixture. A well-documented, robust procedure for this transformation was published in Organic Syntheses, a testament to its reliability and importance.[5]

Protocol 2.1: Synthesis of Nicotinonitrile via Dehydration of Nicotinamide[5]

-

Materials:

-

Nicotinamide, powdered (100 g, 0.82 mole)

-

Phosphorus pentoxide (100 g, 0.70 mole)

-

Ether or Acetone (for rinsing)

-

-

Apparatus:

-

1-L round-bottomed flask, dry

-

10-mm inner diameter tube

-

80-cm air condenser

-

125-mL Claisen flask (receiver)

-

Ice-salt bath

-

High-temperature burner (e.g., Fisher or Meker type)

-

-

Procedure:

-

Place 100 g of powdered nicotinamide and 100 g of phosphorus pentoxide into the dry 1-L round-bottomed flask. Stopper and shake vigorously to ensure thorough mixing of the powders.

-

Assemble the distillation apparatus: connect the flask via the wide-bore tube to the air condenser, arranging it for distillation. Use the Claisen flask as a receiver, cooled in an ice-salt bath. Ensure the end of the condenser does not extend far into the receiver to prevent clogging by the solid product.

-

Reduce the pressure of the system to 15–20 mm Hg.

-

Heat the reaction flask with the free flame of a high-temperature burner, moving the flame continuously to melt the mixture as rapidly as possible.

-

Once molten, heat the mixture vigorously until distillation ceases or the foam rises to the top of the flask (typically 15–20 minutes).

-

Allow the apparatus to cool completely.

-

Rinse the product from the condenser and connecting tube into the receiver using a minimal amount of ether or acetone.

-

If ether is used, distill it off on a steam bath. If acetone is used, remove it by distillation under reduced pressure.

-

Distill the remaining crude product at atmospheric pressure using the air condenser. Collect the fraction boiling at 205–208 °C.

-

The expected yield of nicotinonitrile (m.p. 50–51 °C) is 71–72 g (83–84%).

-

-

Self-Validation & Trustworthiness: This protocol, originating from Organic Syntheses, has been independently verified and is a benchmark for reliability. The clearly defined boiling and melting points of the final product serve as intrinsic checks for purity. The high yield indicates an efficient transformation.

Early Alternative Syntheses

Other classical methods for accessing the nicotinonitrile core included the fusion of sodium 3-pyridinesulfonate with sodium cyanide and the Rosenmund-von Braun reaction, which involves treating 3-bromopyridine with cuprous cyanide (CuCN).[5][6] The latter method was often hampered by the need for high temperatures and stoichiometric copper salts, leading to purification challenges.

The Evolution of Synthesis: Modern Methodologies

Driven by the demands of drug discovery for molecular diversity, efficiency, and sustainability, synthetic approaches to substituted nicotinonitriles have evolved dramatically. Modern methods prioritize atom economy, operational simplicity, and the ability to generate complex structures in a single step.

Multicomponent Reactions (MCRs): The Power of Convergence

Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, have become the dominant strategy for synthesizing highly substituted nicotinonitriles.[7][8] The most prevalent MCR for this scaffold is a four-component reaction that elegantly constructs the 2-amino-3-cyanopyridine core.

The logic of this reaction involves a series of sequential condensation and cyclization events that proceed without the need for isolating intermediates. This operational simplicity is a major advantage, allowing for the rapid generation of compound libraries for screening.

Protocol 3.1: Microwave-Assisted One-Pot Synthesis of a 2-Amino-3-Cyanopyridine Derivative[7]

-

Rationale: This protocol utilizes microwave irradiation as a non-conventional energy source to dramatically reduce reaction times and often improve yields compared to conventional heating, frequently under solvent-free conditions.[7]

-

Materials:

-

Aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1 mmol)

-

Methyl ketone (e.g., acetophenone, 1 mmol)

-

Malononitrile (1 mmol)

-

Ammonium acetate (1.5 mmol)

-

-

Procedure:

-

In a microwave-safe reaction vessel, combine the aromatic aldehyde (1 mmol), methyl ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).

-

Mix the components thoroughly with a glass rod.

-

Seal the vessel and place it in a scientific microwave reactor.

-

Irradiate the mixture at a suitable power (e.g., 250 W) and temperature (e.g., 150 °C) for a short duration (typically 3-10 minutes). Monitor reaction progress by TLC.

-

After completion, allow the vessel to cool to room temperature.

-

Add cold water to the vessel. The solid product will precipitate.

-

Collect the solid by filtration, wash with water, and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure 2-amino-3-cyanopyridine derivative.

-

Intramolecular Cyclizations: The Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is a classical yet powerful method for forming cyclic ketones and enamines through the intramolecular cyclization of dinitriles.[9][10] In the context of nicotinonitriles, it provides a key strategic approach to constructing the pyridine ring from an acyclic precursor.

The reaction is base-catalyzed and proceeds via the deprotonation of a carbon alpha to one nitrile group, which then acts as a nucleophile, attacking the carbon of the second intramolecular nitrile. Tautomerization of the resulting imine yields the stable enaminonitrile product.

Applications in Drug Discovery & Medicinal Chemistry

The utility of the nicotinonitrile scaffold in drug design is extensive. The nitrile group is particularly valuable; it is a strong dipole and hydrogen bond acceptor, yet it is sterically small and metabolically robust, rarely undergoing hydrolysis in vivo.[2]

Role as a Kinase "Hinge-Binder"

In protein kinase inhibitors, the pyridine nitrogen of the nicotinonitrile scaffold frequently forms a critical hydrogen bond with the "hinge region" of the ATP-binding pocket. This interaction is a cornerstone of the binding affinity for many drugs. The adjacent nitrile group can then form additional interactions or occupy a specific pocket, enhancing selectivity and potency.[3][11]

Data Presentation: Nicotinonitrile-Containing Marketed Drugs

The following table summarizes key information for several prominent drugs built upon the nicotinonitrile scaffold, illustrating the breadth of its application.[3]

| Drug Name | Target | Therapeutic Area |

| Bosutinib | ABL/SRC Kinases | Chronic Myeloid Leukemia |

| Neratinib | HER2/EGFR Kinases | Breast Cancer |

| Milrinone | Phosphodiesterase 3 (PDE3) | Acute Heart Failure |

| Olprinone | Phosphodiesterase 3 (PDE3) | Acute Heart Failure |

| Alogliptin | Dipeptidyl peptidase-4 (DPP-4) | Type 2 Diabetes |

| Rilpivirine | HIV Reverse Transcriptase | HIV/AIDS |

Conclusion & Future Outlook

The history of substituted nicotinonitriles is a microcosm of the evolution of organic synthesis itself. It has progressed from brute-force classical methods to elegant, highly efficient multicomponent strategies that enable the rapid exploration of chemical space. The scaffold's proven success in numerous approved drugs ensures that it will remain a focus of intense research. Future advancements will likely involve the integration of flow chemistry for safer and more scalable production, the development of enantioselective catalytic methods to access chiral derivatives, and the application of machine learning to predict novel structures with enhanced biological activity. The nicotinonitrile core, with its rich history and versatile chemistry, is poised to remain a truly privileged scaffold for the next generation of drug discovery professionals.

References

-

Teague, P. C., & Short, W. A. (1953). Nicotinonitrile. Organic Syntheses, 33, 52.

-

Hisham, M., Hassan, H. A., Hayallah, A. M., & Abdel-Aziz, M. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical & Pharmaceutical Sciences, 6, 1-11.

-

Gouda, M. A., Hussein, B. H. M., Helal, M. H., & Salem, M. A. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. Journal of Heterocyclic Chemistry.

-

Salem, M. A., et al. (2018). Overview on the synthetic routes to nicotine nitriles. Synthetic Communications.

-

ACS Omega. (2024). Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. ACS Omega.

-

ResearchGate. (2015). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials.

-

NINGBO INNO PHARMCHEM CO., LTD. The Chemistry of Nicotinonitrile: Versatility in Fine Chemical Synthesis.

-

Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, (i), 137-142.

-

Wang, L., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry.

-

Google Patents. (1977). Preparation of pyridines and nicotinonitrile from piperidines. US4051140A.

-

ResearchGate. Structure of medicinal compounds containing nicotinonitrile and pyridine groups.

-

ResearchGate. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous.

-

PubMed. (2022). Multicomponent synthesis, insecticidal evaluation and molecular dynamics studies of new nicotinonitrile derivatives bearing pyrazole or triazole moieties.

-

Google Patents. (1949). Preparation of nicotinonitrile. US2491253A.

-

Google Patents. (1950). Preparation of 2-cyanopyridines. US2494204A.

-

International Journal of Pharmaceutical Sciences and Research. (2018). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD.

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.

-

ResearchGate. Cyanopyridine as a privileged scaffold in drug discovery.

-

ACS Publications. (2022). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. The Journal of Organic Chemistry.

-

Odom, A. L., et al. (2013). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Organic Letters.

-

Google Patents. (1946). Synthesis of nicotinic compounds. US2409806A.

-

ACS Omega. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon.

-

Ghorbani-Vaghei, R., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules.

-

Beilstein Journals. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.

-

ProQuest. (2019). Multicomponent Synthesis of Nicotinamide and Thieno[2,3-b]pyridine Derivatives.

-

Alfa Chemistry. Thorpe Reaction & Thorpe-Ziegler Reaction.

-

Al-Warhi, T., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules.

-

ProQuest. (2019). Multicomponent Synthesis of Nicotinamide and Thieno[2,3-b]pyridine Derivatives.

-

Taylor & Francis Online. (2022). Synthesis, In Silico Study and Antibacterial Evaluation of New Cyanopyridine Based Scaffold.

-

MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.

-

Google Patents. (2013). Synthesis method of cyanopyridine and derivatives thereof. CN103467370A.

-

Chem-Station. (2014). Thorpe-Ziegler Reaction.

Sources

- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US2491253A - Preparation of nicotinonitrile - Google Patents [patents.google.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Multicomponent synthesis, insecticidal evaluation and molecular dynamics studies of new nicotinonitrile derivatives bearing pyrazole or triazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Cyclopropane Moiety: A Small Ring with a Big Impact on Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a powerful and versatile tool in modern drug discovery. Its unique stereoelectronic properties, born from significant ring strain, impart a range of desirable attributes to bioactive molecules. This guide delves into the core principles of how the cyclopropane motif influences biological activity, providing a technical overview of its applications, mechanisms of action, and the experimental methodologies used for its evaluation.

The Physicochemical Uniqueness of the Cyclopropane Ring: A Foundation for Bioactivity

The biological potential of cyclopropane-containing compounds stems directly from the ring's distinct chemical nature. The C-C bonds within the cyclopropane ring exhibit a higher p-character than typical alkanes, leading to properties that are intermediate between those of alkanes and alkenes.[1][2] This "pseudo-double bond" character, combined with the rigid, three-dimensional structure, allows the cyclopropane moiety to act as a versatile pharmacophore.

Key properties of the cyclopropane ring that contribute to its biological significance include:

-

Conformational Rigidity: The fixed spatial arrangement of the cyclopropane ring can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and often leading to enhanced potency.[2][3]

-

Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in a corresponding open-chain alkane, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can significantly improve the metabolic stability and pharmacokinetic profile of a drug candidate.[1][2]

-

Modulation of Physicochemical Properties: The introduction of a cyclopropane ring can influence a molecule's lipophilicity, solubility, and pKa, providing a tool to fine-tune its ADME (absorption, distribution, metabolism, and excretion) properties.[2]

-

Bioisosteric Replacement: The cyclopropane ring can serve as a bioisostere for other chemical groups, such as a gem-dimethyl group or a carbon-carbon double bond, offering a way to explore new chemical space and improve biological activity.[4]

Antiviral Activity: A Prominent Role for Cyclopropane Scaffolds

Cyclopropane-containing compounds have demonstrated significant potential in the development of antiviral agents, targeting a range of viruses from herpesviruses to the hepatitis C virus (HCV) and coronaviruses.

Cyclopropane-Containing Nucleoside Analogs

A notable class of antiviral agents incorporating the cyclopropane ring is the nucleoside analogs. These compounds mimic natural nucleosides and, after intracellular phosphorylation, interfere with viral replication.[1]

A prime example is the acyclic nucleoside 9-[[cis-1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]guanine . This compound exhibits potent and selective activity against herpes simplex virus type-1 (HSV-1).[2][5] The (1'S,2'R)-enantiomer, in particular, demonstrates an impressive IC50 value of 0.020 µg/mL against the HSV-1 Tomioka strain, significantly more potent than the established antiviral drug acyclovir (IC50 of 0.81 µg/mL).[2][5]

Mechanism of Action: Like other nucleoside analogs, the antiviral activity of this cyclopropyl derivative relies on its conversion to the triphosphate form by viral and host cell kinases.[1][2] The triphosphate then acts as a competitive inhibitor of the viral DNA polymerase, and its incorporation into the growing viral DNA chain leads to chain termination, thus halting viral replication.[1] The high potency of this specific compound is attributed to its efficient phosphorylation by the HSV-1 thymidine kinase (TK).[2][5]

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

A standard method to evaluate the antiviral activity of compounds like the one described above is the plaque reduction assay. This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death in a monolayer of infected cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Vero cells for HSV-1) in 6-well plates and grow to confluence.

-

Compound Preparation: Prepare a series of dilutions of the test compound in a suitable cell culture medium.

-

Virus Infection: Remove the growth medium from the cells and infect with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1-2 hours to allow for viral adsorption.

-

Compound Treatment: After the infection period, remove the viral inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethyl cellulose or agar) containing the different concentrations of the test compound.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for plaque formation (typically 2-3 days for HSV-1).

-

Plaque Visualization: After incubation, fix the cells with a solution like 10% formalin and stain with a dye such as crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Workflow for Antiviral Nucleoside Analog Activation and Action

Caption: Intracellular activation of a cyclopropyl nucleoside analog.

Cyclopropane-Containing Protease Inhibitors

The hepatitis C virus (HCV) NS3/4A protease is a crucial enzyme for viral replication, making it a prime target for antiviral therapy. Boceprevir and telaprevir are two cyclopropane-containing drugs that effectively inhibit this protease.[6][7][8]

Mechanism of Action: Boceprevir and telaprevir are covalent, reversible inhibitors of the HCV NS3/4A serine protease.[7][8] They bind to the active site of the enzyme, where the electrophilic ketoamide warhead forms a covalent bond with the catalytic serine residue (Ser139).[7] This interaction mimics the transition state of peptide bond cleavage, effectively blocking the protease from processing the viral polyprotein into mature, functional proteins.[7][9] This disruption of the viral life cycle ultimately leads to a reduction in viral replication.[6][8]

HCV NS3/4A Protease Inhibition by Cyclopropane-Containing Drugs

Caption: Mechanism of HCV NS3/4A protease inhibition.

Broad-Spectrum Coronavirus 3C-like Protease Inhibitors

More recently, the cyclopropyl fragment has been utilized in the design of broad-spectrum inhibitors of coronavirus 3C-like (3CL) proteases, including the protease from SARS-CoV-2.[10] A series of cyclopropane-derived inhibitors have shown high potency against the 3CL proteases of SARS-CoV-2, SARS-CoV-1, and MERS-CoV in both biochemical and cellular assays.[10] For instance, some of these compounds exhibited IC50 values against SARS-CoV-2 3CL protease in the range of 0.14–0.46 μM and potent antiviral activity in cellular assays with EC50 values as low as 0.011 μM.[10]

Antibacterial and Other Biological Activities

While the antiviral applications are prominent, the biological activities of cyclopropane-containing compounds extend to other therapeutic areas, including antibacterial, antifungal, anticancer, and neurochemical applications.[4][11][12]

Antibacterial Activity

The cyclopropane ring is a feature in some antibacterial agents. The conformational rigidity and unique electronic properties of the cyclopropane moiety can contribute to enhanced binding to bacterial targets. For example, the introduction of a cyclopropane ring into quinolone antibiotics has been a successful strategy to improve their antibacterial spectrum and potency.

Enzyme Inhibition

Beyond viral proteases, cyclopropane-containing molecules have been designed to inhibit a variety of other enzymes. The strained ring can act as a reactive entity or a rigid scaffold to position functional groups for optimal interaction with the enzyme's active site. For instance, (2-phenylcyclopropyl)carbonyl-containing compounds have been shown to be potent inhibitors of prolyl endopeptidase (PEP), with IC50 values as low as 0.9 nM.[3] The stereochemistry of the cyclopropane ring is often crucial for potent enzymatic inhibition.[3]

Structure-Activity Relationships (SAR)

The biological activity of cyclopropane-containing compounds is highly dependent on their structure. Key SAR considerations include:

-

Stereochemistry: The relative and absolute configuration of substituents on the cyclopropane ring can have a profound impact on biological activity. As seen with the anti-herpetic nucleoside analog, only one enantiomer displayed significant potency.[2][5]

-

Substitution Pattern: The nature and position of substituents on the cyclopropane ring can modulate potency, selectivity, and pharmacokinetic properties. For example, the addition of gem-difluoro groups to the cyclopropane ring of coronavirus 3CL protease inhibitors was found to increase their potency.[10]

-

Bioisosteric Replacement: The replacement of other functional groups with a cyclopropane ring can lead to improved activity. The substitution of a linear side chain with a (2-phenylcyclopropyl)carbonyl group in PEP inhibitors resulted in a significant increase in potency.[3]

Conclusion and Future Perspectives

The cyclopropane ring has firmly established itself as a valuable structural motif in drug discovery. Its unique combination of rigidity, metabolic stability, and electronic properties provides medicinal chemists with a powerful tool to design novel therapeutics with improved efficacy and pharmacokinetic profiles. The successful application of cyclopropane-containing compounds in antiviral therapy, particularly against HCV and herpesviruses, highlights the potential of this small ring.

Future research will likely focus on the development of new synthetic methodologies to access a wider diversity of substituted cyclopropanes, enabling a more thorough exploration of their potential in various therapeutic areas. Furthermore, a deeper understanding of the interactions between cyclopropane-containing ligands and their biological targets through computational modeling and structural biology will continue to guide the rational design of next-generation therapeutics. The "small but mighty" cyclopropane ring is poised to make an even greater impact on the future of medicine.

References

-

Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and antiviral activity of novel acyclic nucleosides: discovery of a cyclopropyl nucleoside with potent inhibitory activity against herpesviruses. (1995). PubMed. Retrieved from [Link]

-

Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). Docentes FCT NOVA. Retrieved from [Link]

-

Antiviral nucleoside analogs. (2021). PMC - NIH. Retrieved from [Link]

-

Review of boceprevir and telaprevir for the treatment of chronic hepatitis C. (n.d.). PMC - NIH. Retrieved from [Link]

-

Synthesis of potentially antiviral cyclopropyl nucleosides. (n.d.). ResearchGate. Retrieved from [Link]

-

In vitro methods for testing antiviral drugs. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). Docentes FCT NOVA. Retrieved from [Link]

-

Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). ResearchGate. Retrieved from [Link]

-

Antiviral Drug Screening. (n.d.). VIROLOGY RESEARCH SERVICES. Retrieved from [Link]

-

Synthesis and Antiviral Activity of the Cyclopropano Homolog of 2,3-Didehydro-2,3-dideoxythymidine: Nucleosides and Nucleotides. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Telaprevir/boceprevir era: From bench to bed and back. (n.d.). PMC - NIH. Retrieved from [Link]

-

What is the mechanism of Telaprevir?. (2024). Patsnap Synapse. Retrieved from [Link]

-

Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved from [Link]

-

What is the mechanism of Boceprevir?. (2024). Patsnap Synapse. Retrieved from [Link]

-

Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. (2022). ACS Pharmacology & Translational Science. Retrieved from [Link]

-

Small Molecule Antivirals. (n.d.). Creative Diagnostics. Retrieved from [Link]

-

Synthesis and Antiviral Activity of Novel Acyclic Nucleosides: Discovery of a Cyclopropyl Nucleoside with Potent Inhibitory Activity against Herpesviruses. (n.d.). ACS Publications. Retrieved from [Link]

-

Synthesis of 1,1,2-trisubstituted cyclopropane nucleosides in enantiomerically pure forms. (n.d.). Retrieved from [Link]

-

Development and Validation of a Phenotypic High-Content Imaging Assay for Assessing the Antiviral Activity of Small-Molecule Inhibitors Targeting Zika Virus. (n.d.). ASM Journals. Retrieved from [Link]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI. Retrieved from [Link]

-

Telaprevir mechanism of action.. (n.d.). ResearchGate. Retrieved from [Link]

-

Structure Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents. (n.d.). Retrieved from [Link]

-

Special Issue : Small Molecule Antivirals. (n.d.). MDPI. Retrieved from [Link]

-

Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships. (2022). Frontiers. Retrieved from [Link]

-

Structure–activity relationship studies of cyclopropenimines as enantioselective Brønsted base catalysts. (n.d.). RSC Publishing. Retrieved from [Link]

-

(PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. (2018). ResearchGate. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and antiviral activity of novel acyclic nucleosides: discovery of a cyclopropyl nucleoside with potent inhibitory activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Review of boceprevir and telaprevir for the treatment of chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Telaprevir/boceprevir era: From bench to bed and back - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Boceprevir? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and antiviral activity of monofluorinated cyclopropanoid nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Safety, handling, and MSDS for 2-Cyclopropylnicotinonitrile.

An In-depth Technical Guide to the Safe Handling of 2-Cyclopropylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This document provides a comprehensive technical overview of the safety, handling, and emergency procedures for this compound (CAS No. 921760-69-2). As a key building block in modern medicinal chemistry, understanding its properties is paramount to ensuring laboratory safety and experimental integrity. This guide moves beyond mere compliance, offering a framework for proactive risk mitigation grounded in chemical principles.

Compound Profile and Hazard Identification

This compound is a heterocyclic compound incorporating a pyridine ring, a nitrile group, and a cyclopropyl substituent. Its utility in drug discovery stems from the unique structural and electronic properties these moieties impart. However, this same functionality necessitates a thorough understanding of its potential hazards.

Table 1: GHS Hazard Summary for this compound [1]

| Category | Information | GHS Pictogram |

| Product Identifier | This compound | |

| CAS Number | 921760-69-2 | |

| Molecular Formula | C₉H₈N₂ | |

| Molecular Weight | 144.17 | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed. | |

| H315: Causes skin irritation. | ||

| H319: Causes serious eye irritation. | ||

| H335: May cause respiratory irritation. | ||

| Precautionary Statements | Prevention: P261, P264, P270, P271, P280 | |

| Response: P302+P352, P304+P340, P330, P362+P364 | ||

| Storage: P405 | ||

| Disposal: P501 |

Expert Analysis of Hazards:

-

Oral Toxicity (H302): "Harmful if swallowed" is a significant warning. The toxicity of nitrile-containing compounds can be associated with the in-vivo metabolic release of cyanide.[2] While the specific metabolic pathway for this molecule is not documented, this potential must be assumed. Ingestion can lead to symptoms like headache, dizziness, nausea, and more severe cyanide poisoning effects.[3]

-

Skin and Eye Irritation (H315, H319): These classifications are common for functionalized aromatic heterocycles. The irritation is a result of localized chemical reactions with tissues. Direct contact must be strictly avoided.

-

Respiratory Irritation (H335): Vapors or dusts of the compound can irritate the respiratory tract. This is a critical consideration when handling the solid material, as fine powders can easily become airborne.

-

Unclassified but Inherent Hazards:

-

Thermal Decomposition: Like most nitrogen-containing organic compounds, combustion or excessive heat will produce toxic gases, including oxides of nitrogen (NOx) and potentially highly toxic hydrogen cyanide (HCN).

-

Reactivity: While specific reactivity data is sparse, it should be considered incompatible with strong oxidizing agents and strong acids.[3] Reaction with strong acids could potentially lead to the rapid release of HCN gas.

-

The Hierarchy of Controls: A Proactive Safety Framework

Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures. Simply relying on Personal Protective Equipment (PPE) is insufficient.

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over PPE.

Standard Operating Procedures: From Receipt to Disposal

Receiving and Storage

-

Verification: Upon receipt, confirm the container is intact and properly labeled.

-

Storage Protocol: Store the compound in a tightly sealed container as received.[3][4] The recommended storage condition is in a dry environment at 2-8°C.[1] This indicates the need for refrigerated storage. The storage location should be a ventilated cabinet approved for chemical storage, away from incompatible materials like strong acids and oxidizers.[3]

-

Inventory: Log the chemical in your inventory system with the date of receipt and opening.

Engineering Controls: The Primary Barrier

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute. This is the most critical control to mitigate the inhalation hazard (H335).[3]

-

Ventilated Balance Enclosure: For weighing solid material, a ventilated balance enclosure or powder containment hood is recommended to prevent the dissemination of fine particulates.

Personal Protective Equipment (PPE): The Final Defense

The selection of PPE is dictated by the identified hazards of skin/eye irritation and potential for absorption.

Table 2: Recommended PPE for Handling this compound

| Body Part | Protection Level | Rationale & Specifications |

| Hands | Double Gloving | Inner Glove: Standard nitrile examination glove. Outer Glove: Thicker, chemical-resistant nitrile or neoprene gloves. This provides robust protection against skin contact (H315) and incidental exposure. Always remove the outer pair before exiting the fume hood to prevent contamination of surfaces.[5] |

| Eyes/Face | Goggles & Face Shield | Indirectly vented chemical splash goggles are mandatory to protect against splashes (H319).[6] A full-face shield should be worn over the goggles when handling larger quantities (>10g) or during procedures with a higher splash risk. |

| Body | Chemical-Resistant Lab Coat | A lab coat made of a chemical-resistant material (e.g., polyester or a poly-cotton blend) with long sleeves and a fully fastened front is required. |

| Footwear | Closed-toe Shoes | Leather or chemical-resistant shoes that fully cover the foot are mandatory. |

Waste Disposal

-

Solid Waste: All contaminated solid waste (gloves, weighing paper, pipette tips) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

-

Liquid Waste: Unused solutions or reaction mixtures containing this compound must be disposed of in a designated, labeled hazardous waste container for halogenated or non-halogenated organic waste, as appropriate for the solvents used.

-

Regulatory Compliance: All waste must be disposed of through an approved waste disposal plant or licensed contractor, in accordance with local, state, and federal regulations.

Protocol: Preparation of a 100 mM Stock Solution in DMSO

This protocol illustrates the integration of safety procedures into a common laboratory workflow.

Objective: To safely weigh 14.42 mg of this compound and dissolve it in 1 mL of DMSO.

Prerequisites: All work must be conducted in a certified chemical fume hood. All required PPE must be worn.

Step-by-Step Procedure:

-

Preparation:

-

Don all required PPE (double gloves, goggles, lab coat).

-

Place a tared, clean glass vial on an analytical balance inside the fume hood (or a ventilated enclosure).

-

Assemble all necessary equipment: spatulas, weighing paper, vortex mixer, and a calibrated pipette for the solvent.

-

-

Weighing the Compound:

-

Retrieve the this compound container from its 2-8°C storage. Allow it to equilibrate to room temperature before opening to prevent condensation.

-

Carefully open the container inside the fume hood.

-

Using a clean spatula, carefully transfer approximately 14.4 mg of the solid into the tared vial. Avoid creating dust.

-

Securely close the primary container and record the exact mass of the compound.

-

-

Dissolution:

-

Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial.

-

Securely cap the vial.

-

Gently swirl the vial or use a vortex mixer on a low setting until the solid is completely dissolved.

-

-

Final Steps & Cleanup:

-

Label the vial clearly: "this compound, 100 mM in DMSO," including the date and your initials.

-

Wipe the exterior of the vial with a solvent-dampened towel (e.g., ethanol) to decontaminate the surface.

-

Dispose of the outer gloves and any contaminated weighing paper in the designated solid hazardous waste container.

-

Return the primary container to its refrigerated storage.

-

Emergency Response Procedures

Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

Exposure Response

-

Inhalation (H335): Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

-

Skin Contact (H315): Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists.

-

Eye Contact (H319): Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion (H302): Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water. Seek immediate medical attention and be prepared to provide the Safety Data Sheet or hazard information to the medical personnel.

Spill Response Workflow

A systematic approach is required to manage spills safely.

Caption: A decision-based workflow for responding to a chemical spill.

References

-

Farooqui, M. Y., & Ahmed, A. E. (1983). Toxicology of methacrylonitrile. PubMed, 2(2), 147-151. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Effective Planning for Chemical Emergencies. Retrieved January 23, 2026, from [Link]

-

The Voluntary Initiative. (n.d.). Emergency Procedures. [Link]

-

Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment (PPE). Retrieved January 23, 2026, from [Link]

-

U.S. Government Publishing Office. (n.d.). 40 CFR 156.212 -- Personal protective equipment statements. Retrieved January 23, 2026, from [Link]

-

Ghanayem, B. I., & Ahmed, A. E. (1986). Pulmonary toxicity of acrylonitrile: covalent interaction and effect on replicative and unscheduled DNA synthesis in the lung. PubMed, 40(2), 135-143. [Link]

-

National Institutes of Health. (n.d.). NIH Workplace Emergency Procedures. Retrieved January 23, 2026, from [Link]

-

University of Notre Dame. (2024). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Propenenitrile. Retrieved January 23, 2026, from [Link]

-

Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

-

Smith, C. M., & Smith, P. F. (1998). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. PubMed, 13(1), 35-46. [Link]

-

Occupational Safety and Health Administration. (n.d.). General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved January 23, 2026, from [Link]

-

Becton, Dickinson and Company. (1993). Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one. PubMed, 11(3), 239-247. [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclopropane. PubChem. Retrieved January 23, 2026, from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Toxicology of methacrylonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]

- 6. hsa.ie [hsa.ie]

A Technical Guide to the Thermochemical Stability of 2-Cyclopropylnicotinonitrile

Executive Summary